molecular formula C21H23FN6O B2634698 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291848-82-2

4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2634698
CAS No.: 1291848-82-2
M. Wt: 394.454
InChI Key: GJZYXIFAGSBRHA-UHFFFAOYSA-N
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Description

4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine (CAS Number: 1291848-82-2) is a chemical compound with a molecular formula of C21H27FN6O and a molecular weight of 398.5 g/mol . This molecule is a hybrid structure incorporating a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry known for its versatile biological activities and excellent stability under both acidic and basic conditions . The 1,2,3-triazole core is capable of interacting with a diverse range of enzymes and receptors through hydrogen bonding and dipole interactions, making it a valuable moiety for the development of pharmacologically active compounds . Research into analogous triazole-containing hybrids has demonstrated significant potential across multiple therapeutic areas, including as anticancer, antimicrobial, and antiviral agents . Specifically, some triazole derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with activity against HIV-1, including strains with common resistance mutations . This compound is supplied for research purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-14-6-5-9-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-4-3-7-16(17)22/h3-9,19-20,23-26H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPRFSOAIHECJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroscience. This article reviews its biological activity based on diverse sources, including recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Piperazine moiety : Provides a basic framework that enhances solubility and biological activity.
  • Triazole ring : Known for its pharmacological properties, particularly in antifungal and anticancer applications.
  • Fluorophenyl group : Often associated with increased lipophilicity and bioactivity.

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound was tested against various cancer cell lines, showing promising results. For example, it demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
Cell LineIC50 (μM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

This suggests that the compound may interfere with cellular proliferation mechanisms, potentially through apoptosis induction or cell cycle arrest.

Neuropharmacological Effects

The piperazine component suggests potential neuroactive properties. Compounds with similar structures have been documented to show:

  • Antidepressant-like effects : Some piperazine derivatives have been linked to serotonin receptor modulation.
  • Anxiolytic properties : The ability to modulate neurotransmitter systems could make this compound a candidate for further exploration in anxiety disorders.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of key enzymes : Similar triazole compounds have been shown to inhibit enzymes involved in tumor progression.
  • Interaction with cell signaling pathways : The compound may modulate pathways such as PI3K/Akt or MAPK, which are crucial in cancer cell survival and proliferation.

Case Studies

A notable study published in 2020 highlighted the synthesis of various triazole derivatives, including this compound, showcasing their cytotoxic effects against different cancer cell lines . This study emphasized structure-activity relationships (SAR) indicating that specific substitutions on the triazole ring significantly enhance anticancer activity.

Scientific Research Applications

Neurological Disorders

Recent studies have highlighted the potential of this compound as an antagonist for adenosine A2A receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The ability to modulate these receptors can lead to neuroprotective effects and improved cognitive function.

Case Study: A2A Receptor Antagonism

Research indicates that compounds similar to 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine exhibit significant binding affinity to A2A receptors. For instance, derivatives have shown Ki values in the nanomolar range (e.g., Ki = 8.6 nM) . This suggests a promising avenue for developing treatments aimed at mitigating symptoms associated with neurodegenerative disorders.

Anticancer Activity

The triazole ring in the compound is associated with various anticancer properties. Research has demonstrated that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells through multiple mechanisms.

Case Study: Anticancer Mechanisms

A study on triazole-containing compounds revealed their effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the induction of oxidative stress and disruption of cell cycle progression . Compounds with similar structures have been shown to target specific pathways involved in cancer cell survival.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Triazoles are known for their ability to disrupt fungal cell membranes and inhibit bacterial growth.

Case Study: Antimicrobial Efficacy

In vitro studies have indicated that triazole derivatives possess significant antifungal and antibacterial properties. For example, compounds similar to this compound have been tested against various pathogens with promising results .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key pharmacophoric elements: piperazine , aryl substituents , and triazole/heterocyclic linkages . Below is a comparative analysis based on the evidence:

Key Findings:

The triazole in the target compound (vs. tetrazole in ) offers distinct hydrogen-bonding capabilities, which could influence target selectivity .

Synthetic Strategies :

  • The target compound’s 1,2,3-triazole linkage likely originates from copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry . In contrast, compounds in and rely on reductive amination or acylation, which are less modular .

Molecular Weight and Drug-Likeness :

  • The target compound (394.45 g/mol) falls within Lipinski’s rule-of-five limits (<500 g/mol), unlike the bulkier analogs in (468.2 g/mol), which may face bioavailability challenges .

Pharmacophore Role of Piperazine :

  • Piperazine derivatives are prevalent in CNS-targeting drugs due to their ability to mimic ethylenediamine moieties in neurotransmitters. The 2-fluorophenyl group in the target compound may modulate serotonin/dopamine receptor affinity, akin to ’s chlorophenyl analogs .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step procedures:

Core Triazole Formation : Start with a 1,2,3-triazole scaffold, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions.

Piperazine Introduction : React the triazole intermediate with a pre-functionalized piperazine derivative. For example, 1-(2,3-dimethylphenyl)piperazine can be synthesized via nucleophilic substitution or reductive amination .

Carbonylation : Use carbonylating agents (e.g., phosgene derivatives or carbodiimides) to link the piperazine moiety to the triazole carbonyl group .

Fluorophenyl Attachment : Couple the 2-fluorophenylamine group via amide bond formation using activating agents like HATU or EDC .
Key Reference : Multi-step protocols in and detail similar piperazine-triazole syntheses.

Basic: Which spectroscopic methods confirm structural integrity?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
  • NMR :
    • 1^1H NMR: Resolves aromatic protons (2-fluorophenyl, δ 6.5–7.5 ppm) and piperazine methyl groups (δ 1.2–2.5 ppm).
    • 13^{13}C NMR: Confirms carbonyl carbons (δ ~160–170 ppm) and triazole ring carbons .
  • X-ray Crystallography : Resolves conformational details (e.g., triazole-piperazine dihedral angles) and validates stereochemistry .

Advanced: How can computational chemistry predict intermediate reactivity?

Methodological Answer:

  • Reaction Path Modeling : Use density functional theory (DFT) to calculate activation energies for key steps (e.g., carbonyl coupling) and identify rate-limiting stages .
  • Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) using COSMO-RS to optimize reaction yields.
  • Transition State Analysis : Locate intermediates in multi-step syntheses to avoid side reactions (e.g., piperazine ring-opening) .
    Reference : highlights ICReDD’s quantum-chemical approach to reaction design.

Advanced: How to resolve contradictions in reported biological activities of analogs?

Methodological Answer:

  • Control Variables : Standardize assays (e.g., fix cell lines, incubation times) to isolate substituent effects. For example, shows that replacing 2-fluorophenyl with 4-chlorophenyl alters carbonic anhydrase inhibition by >50%.
  • Meta-Analysis : Compare logP, hydrogen-bonding capacity, and steric parameters (e.g., using Hansch analysis) to correlate structural features with activity trends .
  • Dose-Response Curves : Validate discrepancies by testing compounds across a wider concentration range.

Advanced: How does piperazine substitution influence pharmacological profiles?

Methodological Answer:

  • Steric Effects : 2,3-Dimethylphenyl on piperazine increases lipophilicity (logP ↑), enhancing blood-brain barrier penetration compared to unsubstituted analogs .
  • Electronic Effects : Fluorophenyl groups modulate electron density at the triazole amine, affecting hydrogen-bond donor capacity (e.g., IC50_{50} shifts in enzyme assays) .
  • SAR Studies : Synthesize derivatives with varying substituents (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) and compare binding affinities using SPR or ITC .

Basic: What in vitro assays screen biological activity?

Methodological Answer:

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme Inhibition : Fluorometric assays for carbonic anhydrase I/II or kinase inhibition (e.g., measure NADH depletion at 340 nm) .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for serotonin/dopamine receptors) .

Advanced: How to design kinetic stability studies under physiological conditions?

Methodological Answer:

  • pH-Variation Experiments : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 37°C.
  • Oxidative Stress : Add H2_2O2_2 or liver microsomes to simulate metabolic breakdown; track by LC-MS .
  • Temperature Ramp Studies : Use DSC to identify decomposition thresholds (>150°C suggests thermal stability) .

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